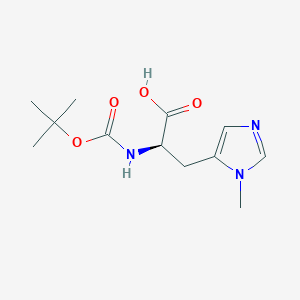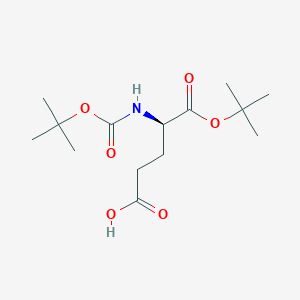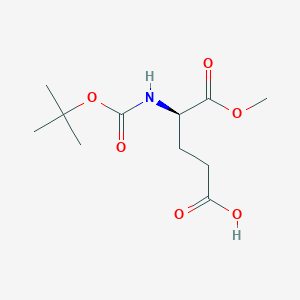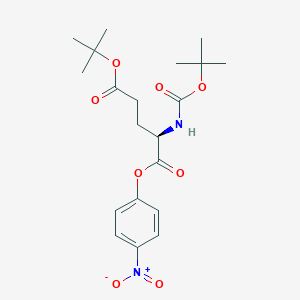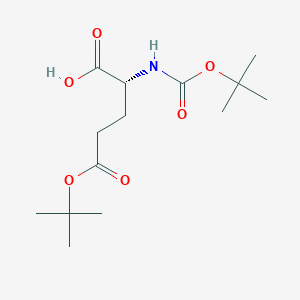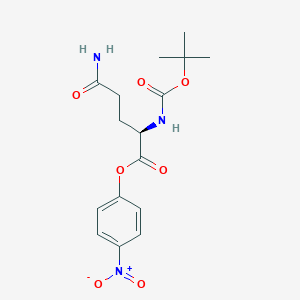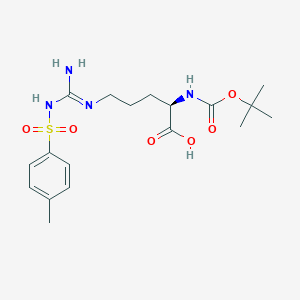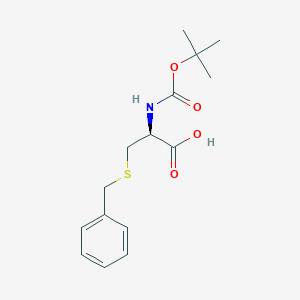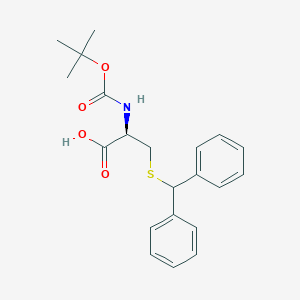
Boc-Cys(Dpm)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Cys(Dpm)-OH, also known as tert-butoxycarbonyl-cysteine(diphenylmethyl)-OH, is a derivative of cysteine where the thiol group is protected by a diphenylmethyl (Dpm) group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted side reactions during the synthesis process.
科学研究应用
Boc-Cys(Dpm)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used to protect the thiol group of cysteine during the synthesis of complex peptides.
Protein Engineering: Facilitates the incorporation of cysteine residues into proteins for site-specific modifications.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic proteins.
Bioconjugation: Enables the attachment of various functional groups to cysteine residues in proteins and peptides.
作用机制
Target of Action
Boc-Cys(Dpm)-OH, also known as Boc-S-diphenylmethyl-L-cysteine or (2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these residues during the synthesis of complex disulfide-rich peptides and proteins .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group . It prevents side reactions during peptide synthesis and ensures the correct cysteine connectivity . The compound is stable to low concentrations of trifluoroacetic acid (TFA), but can be removed at high concentrations . This property allows for the selective deprotection of cysteine residues in a controlled manner .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can be involved in a variety of biochemical pathways, depending on their specific sequences and structures. The compound also enables peptide/protein labeling in vitro and in vivo, which can be used to study these pathways in more detail .
Result of Action
The primary result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting cysteine residues, the compound allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) at 50 °C for 24 hours . It becomes base-labile under treatment with piperidine (30% in dmf, 3 hours, 30 °c) . Therefore, the choice of solvent and temperature can significantly impact the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Dpm)-OH typically involves the protection of the cysteine thiol group with a diphenylmethyl group. The process begins with the reaction of cysteine with diphenylmethyl chloride in the presence of a base such as triethylamine. The resulting diphenylmethyl-protected cysteine is then treated with tert-butoxycarbonyl anhydride (Boc2O) to introduce the Boc protecting group on the amino group of cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Boc-Cys(Dpm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Dpm protecting groups can be removed under acidic conditions.
Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Hydrogen Fluoride (HF): Used for Dpm deprotection.
Triethylamine: Used as a base in the initial protection step.
Major Products Formed
Deprotected Cysteine: After removal of the Boc and Dpm groups, the free cysteine is obtained.
Disulfide Bonds: Formed through oxidation reactions involving the thiol group.
相似化合物的比较
Boc-Cys(Dpm)-OH is compared with other cysteine derivatives that have different protecting groups:
Boc-Cys(Trt)-OH: Uses a trityl (Trt) group for thiol protection, which is more labile to acidic conditions compared to Dpm.
Boc-Cys(Mmt)-OH: Uses a monomethoxytrityl (Mmt) group, which is also more labile than Dpm.
Uniqueness
The diphenylmethyl group in this compound provides a unique balance of stability and reactivity, making it suitable for applications where other protecting groups may be too labile or too stable .
属性
IUPAC Name |
(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHPOXIVDHMLZ-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426766 |
Source


|
| Record name | Boc-S-diphenylmethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21947-97-7 |
Source


|
| Record name | Boc-S-diphenylmethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
